N-benzyl-4-(2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

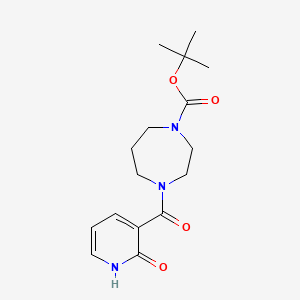

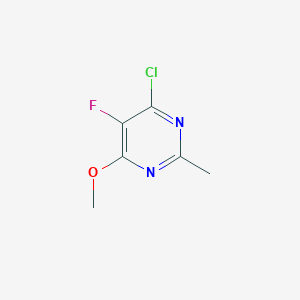

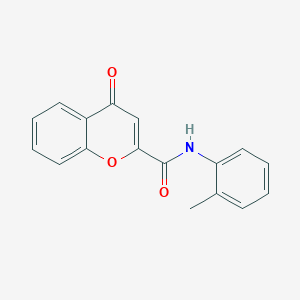

N-benzyl-4-(2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a chemical compound with the following structural formula: . It belongs to the class of benzamides, which are widely used in pharmaceuticals, paper, plastic, and rubber industries . The compound’s molecular formula is C22H23N3O3S, and it exhibits interesting biological properties.

Synthesis Analysis

The synthesis of benzamides can be achieved through various methods. One green and efficient pathway involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl~4~) . This method provides active sites for the synthesis of benzamides and offers advantages such as a recoverable catalyst, low reaction times, and eco-friendly conditions.科学的研究の応用

Biological Activity and Potential Applications

Imidazo[1,2-a]pyridines, structurally similar to the compound , have been synthesized and evaluated for their potential as antiulcer agents. These compounds, especially those substituted at the 3-position, were explored for their antisecretory and cytoprotective properties. Although they did not exhibit significant antisecretory activity, some demonstrated good cytoprotective effects in ethanol and HCl models, indicating their potential utility in treating ulcer-related conditions (Starrett et al., 1989).

A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and evaluated for their potential biological applications. These compounds were found to inhibit human recombinant alkaline phosphatases and ecto-5'-nucleotidases to a lesser degree, suggesting their potential in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).

N-substituted imidazolylbenzamides were synthesized and evaluated for their cardiac electrophysiological activity, specifically as selective class III agents. Some of these compounds exhibited potency in in vitro assays comparable to known agents, suggesting their potential application in developing treatments for reentrant arrhythmias (Morgan et al., 1990).

Synthetic Routes and Chemical Modifications

The synthesis of imidazo[1,2-a]pyridines involved cyclization of aminopyridines and chloro ketones, followed by elaboration of the side chain to produce primary amines. These amines were further reacted to yield compounds with potential cytoprotective properties against ulcers (Starrett et al., 1989).

The synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involved the use of 4-aminophenazone (antipyrine), highlighting a methodological approach in drug chemistry to create compounds with potential for further biological applications (Saeed et al., 2015).

In the synthesis of N-substituted imidazolylbenzamides for cardiac applications, the 1H-imidazol-1-yl moiety was identified as a viable replacement for the methylsulfonylamino group, indicating the importance of molecular modifications in enhancing biological activity (Morgan et al., 1990).

特性

IUPAC Name |

N-benzyl-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3S/c1-2-34-24-14-10-22(11-15-24)30-25(32)19-35-27-28-16-17-31(27)23-12-8-21(9-13-23)26(33)29-18-20-6-4-3-5-7-20/h3-17H,2,18-19H2,1H3,(H,29,33)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDYNODTJXXPIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969249.png)

![rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B2969251.png)

![6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol](/img/structure/B2969252.png)